2-Cyclobutylpropanal

説明

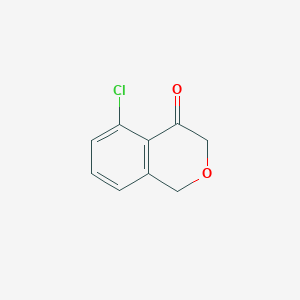

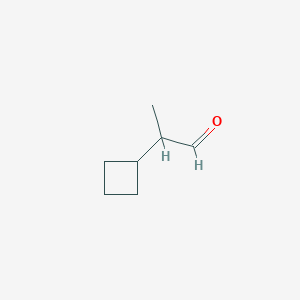

“2-Cyclobutylpropanal” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 . The IUPAC name for this compound is 2-cyclobutylpropanal .

Molecular Structure Analysis

The molecular structure of 2-Cyclobutylpropanal can be represented by the InChI code: 1S/C7H12O/c1-6(5-8)7-3-2-4-7/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of a cyclobutyl group attached to a propanal group .

Physical And Chemical Properties Analysis

2-Cyclobutylpropanal has a density of 1.0±0.1 g/cm3 . Its boiling point is 153.8±8.0 °C at 760 mmHg . The compound has a vapour pressure of 1.2±0.6 mmHg at 25°C . The enthalpy of vaporization is 45.5±6.0 kJ/mol . The flash point is 56.2±8.6 °C . The index of refraction is 1.479 .

科学的研究の応用

Pharmacy

In the realm of pharmacy, 2-Cyclobutylpropanal may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its structure could be utilized to create molecules with potential therapeutic effects, such as selective muscarinic receptor agonists .

Medicine

The compound’s potential in medicine could be linked to synthetic biology, where it might be used to design or assemble bio-components for medical applications. This includes the production of medical agents or the construction of genetic circuits for targeted therapies .

Food Industry

2-Cyclobutylpropanal could find applications in the food industry as a flavoring agent or as a part of complex formulations to enhance food preservation and safety .

Cosmetics

In cosmetics, this chemical could be involved in the formulation of products by enhancing the solubility of slightly soluble molecules or acting as a stabilizer against light and oxygen, thereby improving product stability and shelf-life .

Biotechnology

Biotechnological applications might include the use of 2-Cyclobutylpropanal in peptide-based drug delivery systems. It could play a role in the self-assembly of peptide carriers or in the active targeting of nanosystems to specific biological targets .

Nanotechnology

Nanotechnology could leverage 2-Cyclobutylpropanal in the creation of nanoparticles for drug delivery, imaging, or as part of nanomedicine strategies to treat diseases like cancer or HIV/AIDS .

Textile Industry

In the textile industry, 2-Cyclobutylpropanal could be used in the wet processing of textiles, possibly as a solvent or a chemical intermediate in dyeing and finishing processes to achieve desired fabric properties .

作用機序

特性

IUPAC Name |

2-cyclobutylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(5-8)7-3-2-4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYLHYMYWNXZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-cyclobutylpropanal in the synthesis of the target compounds?

A1: 2-Cyclobutylpropanal serves as a crucial starting material in the multi-step synthesis of oxazolidinonyl-fused piperidines. [] The researchers reacted 2-cyclobutylpropanal with various nucleophiles, like organometallic reagents, to introduce structural diversity at specific positions within the target molecule. This aldehyde functionality allows for further modifications and ultimately leads to the formation of the desired bicyclic ring system found in the target M1 receptor modulators.

Q2: How does the stereochemistry of the reactions involving 2-cyclobutylpropanal impact the final product?

A2: The research highlights the importance of stereoselectivity in these reactions. For instance, the addition of isopropenylmagnesium bromide to a derivative of 2-cyclobutylpropanal (2-benzyloxycarbonylamino-3-tert-butyldimethylsilyloxy-2-cyclobutylpropanal) resulted in a cis relationship between the newly introduced isopropenyl group and a pre-existing tert-butyldimethylsilyloxymethyl group on the oxazolidinone ring. [] This stereochemical outcome was attributed to chelation control during the addition reaction. Achieving specific stereoisomers is critical as different isomers can exhibit varying biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)